
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate is an organic compound characterized by the presence of a trifluoromethyl group, a morpholine ring, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine under acidic conditions to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group.
Acetylation: Finally, the hydroxylated intermediate is acetylated using acetic anhydride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The acetate ester can be hydrolyzed to release the active hydroxyl compound, which can then participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates: These compounds share the trifluoromethyl group and hydroxyl functionality but differ in the core structure.
2-(Trifluoromethyl)phenoxy derivatives: These compounds have similar trifluoromethyl and phenyl groups but lack the morpholine ring and acetate ester.
Uniqueness
2-(2-Hydroxy-2-(3-(trifluoromethyl)phenyl)-4-morpholinyl)ethyl acetate is unique due to the combination of its trifluoromethyl group, morpholine ring, and acetate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
79039-65-9 |
|---|---|
Molekularformel |
C15H18F3NO4 |
Molekulargewicht |
333.30 g/mol |
IUPAC-Name |
2-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl acetate |
InChI |
InChI=1S/C15H18F3NO4/c1-11(20)22-7-5-19-6-8-23-14(21,10-19)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,21H,5-8,10H2,1H3 |
InChI-Schlüssel |
DKSHLVKVAOEBPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN1CCOC(C1)(C2=CC(=CC=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


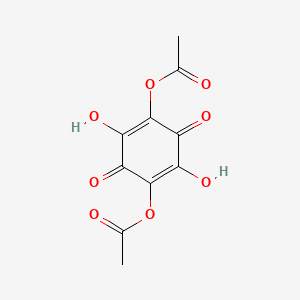
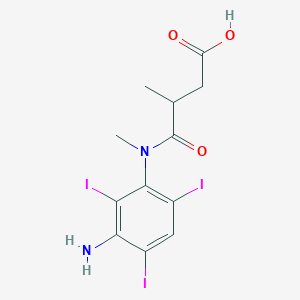


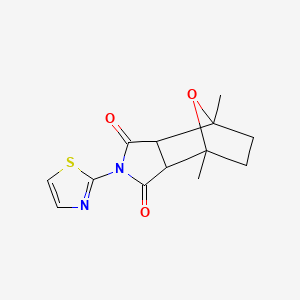
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)




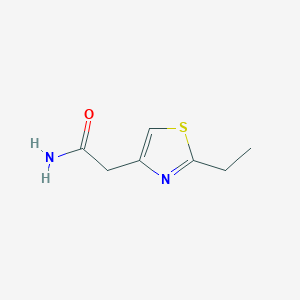
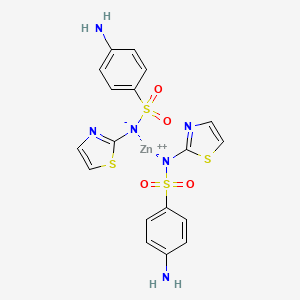

![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)
